molecular formula C11H13Br2N B597812 1-(3,5-Dibromophenyl)piperidine CAS No. 1261995-07-6

1-(3,5-Dibromophenyl)piperidine

Cat. No.: B597812
CAS No.: 1261995-07-6
M. Wt: 319.04
InChI Key: XJRXMTGCKLGGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dibromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine atoms at the 3 and 5 positions on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

1-(3,5-Dibromophenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives have been known to interact with various signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of disease cells .

Biochemical Pathways

Piperidine derivatives, including this compound, can affect various biochemical pathways. They have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties allow them to intervene in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities .

Pharmacokinetics

It is known that piperidine derivatives have high gastrointestinal absorption and are bbb permeant . . These properties impact the bioavailability of the compound.

Result of Action

Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties contribute to their therapeutic potential against various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromobenzaldehyde with piperidine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromophenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3,5-Dibromophenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)piperidine
  • 1-(3,5-Difluorophenyl)piperidine
  • 1-(3,5-Diiodophenyl)piperidine

Comparison: 1-(3,5-Dibromophenyl)piperidine is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms influence the compound’s reactivity, stability, and potential applications. For instance, the bromine atoms may enhance the compound’s ability to participate in certain chemical reactions or interact with biological targets differently.

Properties

IUPAC Name

1-(3,5-dibromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXMTGCKLGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682145
Record name 1-(3,5-Dibromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-07-6
Record name 1-(3,5-Dibromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.